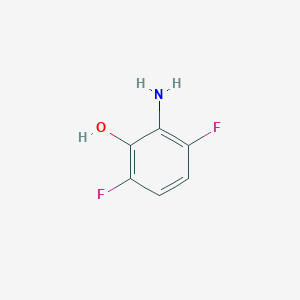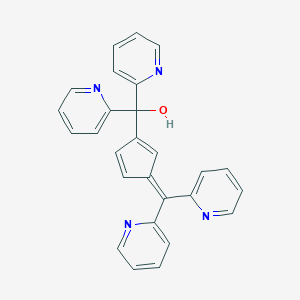![molecular formula C11H6Cl6F4 B157993 1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene CAS No. 1890-47-7](/img/structure/B157993.png)
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene, commonly known as Kepone, is a synthetic organic compound that was once widely used as a pesticide and industrial chemical. Due to its persistence in the environment and toxic effects on human health, Kepone has been banned in many countries since the 1970s. However, its unique chemical structure and properties continue to make it a subject of scientific research.
Mecanismo De Acción
The mechanism of action of Kepone is not fully understood, but it is believed to interfere with cellular processes by binding to proteins and disrupting normal cellular function. Kepone has been shown to inhibit the activity of enzymes involved in detoxification and metabolism, leading to the accumulation of toxic metabolites in the body.
Biochemical and Physiological Effects:
Kepone has been shown to have a wide range of biochemical and physiological effects on the body. It can cause oxidative stress, DNA damage, and inflammation, leading to cellular dysfunction and tissue damage. Kepone exposure has also been linked to changes in gene expression and alterations in neurotransmitter levels, which can affect brain function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kepone is a useful tool for studying the mechanisms of toxicity and carcinogenesis. Its unique chemical structure and properties make it a valuable model compound for understanding the effects of environmental pollutants on human health. However, the toxic nature of Kepone also presents limitations for lab experiments, as exposure to the compound can pose a risk to researchers and laboratory animals.
Direcciones Futuras
There are many avenues for future research on Kepone and related compounds. One area of focus is the development of new methods for detecting and monitoring Kepone in the environment and in biological samples. Another area of interest is the investigation of the long-term health effects of Kepone exposure, particularly in populations that have been exposed to the compound in the past. Additionally, researchers are exploring the potential use of Kepone and related compounds as therapeutic agents for certain diseases, such as cancer.
Métodos De Síntesis
Kepone can be synthesized by the reaction of cyclopentadiene with hexachlorocyclopentadiene in the presence of aluminum chloride. The resulting product is then reacted with tetrafluoroethylene to form the final compound. This method was first described by the American chemist Paul John Flory in 1953.
Aplicaciones Científicas De Investigación
Kepone has been studied extensively for its toxic effects on human health and the environment. It is known to be a potent carcinogen and neurotoxin, and exposure to Kepone has been linked to a variety of health problems, including liver damage, neurological disorders, and cancer. Kepone has also been shown to have adverse effects on aquatic ecosystems, where it can accumulate in sediments and bioaccumulate in fish and other organisms.
Propiedades
Número CAS |
1890-47-7 |
|---|---|
Nombre del producto |
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene |
Fórmula molecular |
C11H6Cl6F4 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
1,2,3,4,7,7-hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H6Cl6F4/c12-5-6(13)9(15)3(1-7(5,14)11(9,16)17)4-2-8(18,19)10(4,20)21/h3-4H,1-2H2 |
Clave InChI |
AQMBCTVWIICIFZ-UHFFFAOYSA-N |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
SMILES canónico |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
Otros números CAS |
19299-41-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



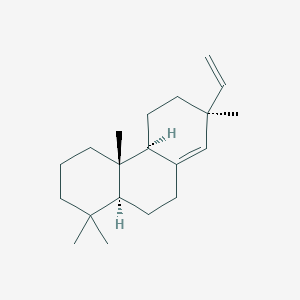

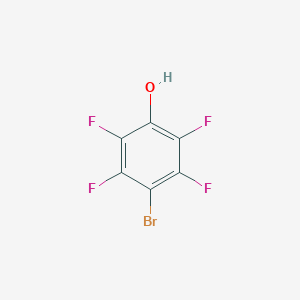




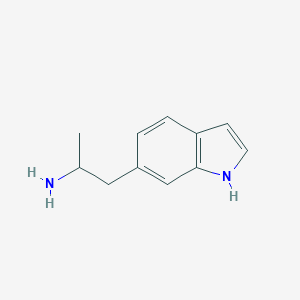

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)


